molecular formula C9H11N5O4 B1670844 Neopterin CAS No. 2009-64-5

Neopterin

Cat. No.: B1670844
CAS No.: 2009-64-5
M. Wt: 258.18 g/mol
InChI Key: BMQYVXCPAOLZOK-NNFFBITRSA-N
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Scientific Research Applications

Neopterin as a Biomarker for Immune Activation

This compound is primarily recognized for its role as a biomarker of immune activation. It is produced by macrophages and monocytes in response to interferon-gamma stimulation, reflecting cellular immune responses.

Key Findings:

  • Urinary this compound in Primatology: A study validated urinary this compound as an effective biomarker for monitoring immune responses in primates. It was found to increase following immune perturbation, such as vaccination, and varied with environmental conditions and age .
  • Cerebrospinal Fluid this compound: Elevated levels of this compound in cerebrospinal fluid have been associated with neuroinflammatory disorders, demonstrating high sensitivity and specificity for diagnosing conditions like meningitis .

Monitoring Infectious Diseases

This compound levels have been extensively studied in the context of infectious diseases, where they serve as indicators of disease progression and immune response.

Case Studies:

  • HIV Monitoring: this compound has been proposed as a surrogate marker for monitoring HIV replication, especially in resource-limited settings where viral load measurements may not be feasible. Studies indicate that longitudinal measurements of this compound can effectively track treatment responses .
  • Viral Hepatitis: Research has shown that this compound levels correlate with the severity of viral hepatitis infections, providing insights into the immune response during these diseases .

Cardiovascular Health Indicator

This compound has emerged as a significant predictor of cardiovascular events and overall mortality.

Research Insights:

  • A study involving kidney transplant recipients indicated that higher serum this compound levels were associated with increased risks of major cardiovascular events and all-cause mortality. The data suggested a strong link between this compound levels and inflammatory states post-transplantation .

Applications in Neurodegenerative Disorders

The role of this compound in neurodegenerative diseases is gaining attention, particularly concerning its potential as a diagnostic marker.

Findings:

  • Elevated this compound levels in cerebrospinal fluid have been linked to various neurodegenerative conditions, suggesting its utility as a biomarker for early classification and diagnosis .

Non-invasive Monitoring Techniques

This compound’s presence in urine makes it an attractive candidate for non-invasive health monitoring.

Applications:

  • Field Studies: Urinary this compound has been validated for use in field studies to assess immune responses in wild mammals, demonstrating its resilience and effectiveness in non-invasive research settings .

Data Table: Summary of this compound Applications

Application AreaKey Findings / Insights
Immune ActivationValidated as a biomarker in primates; increases post-vaccination
Infectious DiseasesUseful for monitoring HIV and viral hepatitis progression
Cardiovascular HealthPredictive of cardiovascular events and mortality post-kidney transplantation
Neurodegenerative DisordersElevated levels linked to neurodegenerative diseases; potential diagnostic marker
Non-invasive MonitoringEffective for field studies assessing immune responses in wildlife

Comparison with Similar Compounds

    Biopterin: A coenzyme involved in the hydroxylation of aromatic amino acids.

    Dihydrobiopterin: A reduced form of biopterin that acts as a cofactor in the synthesis of neurotransmitters.

    Xanthopterin: A yellow pigment found in the wings of certain butterflies and in the urine of mammals.

Uniqueness: Neopterin is unique among pteridines due to its role as a biomarker of cellular immune activation and its association with oxidative stress . Unlike other pteridines, this compound is specifically synthesized by macrophages in response to interferon-gamma stimulation, making it a valuable indicator of immune system activation .

Biological Activity

Neopterin, a low molecular mass compound belonging to the pteridine class, is recognized as a significant biomarker of cell-mediated immunity. Its biological activities are primarily linked to immune responses, oxidative stress modulation, and various pathological conditions. This article explores the multifaceted roles of this compound in biological systems, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from guanosine triphosphate (GTP) through the action of the enzyme GTP cyclohydrolase I, primarily in response to interferon-gamma (IFN-γ) released by activated macrophages and dendritic cells. It serves as an indicator of immune activation and inflammation, with elevated levels often correlating with various diseases.

Biological Functions

  • Immune Modulation
    • This compound is produced during the activation of T-helper 1 (Th1) cells, indicating an ongoing immune response. It enhances the cytotoxic potential of macrophages and dendritic cells by modulating oxidative stress and influencing nitric oxide (NO) production .
  • Oxidative Stress
    • This compound can both enhance and reduce cytotoxicity depending on its oxidation state and environmental pH. In acidic conditions, it may protect against oxidative damage, while in neutral or alkaline environments, it can amplify the effects of reactive oxygen species (ROS) .
  • Cardiovascular Implications
    • Elevated this compound levels have been associated with cardiovascular events and all-cause mortality, particularly in kidney transplant recipients. A study found that higher this compound-to-creatinine ratios correlated significantly with major adverse cardiovascular events (MACE) and mortality rates .

Table 1: this compound Levels and Clinical Outcomes

EndpointThis compound/Creatinine Quartile μmol/molp-Value
Graft loss (%)20.3 (1), 16.4 (2), 19.1 (3), 23.0 (4)-
Major Adverse Cardiac Event (%)11.1 (1), 16.4 (2), 16.4 (3), 25.0 (4)0.001
All-cause mortality (%)9.5 (1), 16.4 (2), 21.7 (3), 33.6 (4)<0.001

This table illustrates the correlation between this compound levels and clinical outcomes in kidney transplant patients, highlighting its potential as a prognostic marker .

This compound in Neuroinflammatory Disorders

This compound levels are also elevated in cerebrospinal fluid during neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Microglia and astrocytes are believed to be the primary sources of this compound production in the central nervous system, responding to inflammatory stimuli .

Case Study: this compound as a Biomarker in Diabetes

A study evaluated serum this compound levels in diabetic patients compared to healthy controls, revealing significantly higher concentrations in type 2 diabetes patients. This suggests that this compound may serve as a sensitive biomarker for Th1-type immune activation associated with diabetes-related complications .

Case Study: this compound in Cardiovascular Risk Assessment

In a cohort study involving kidney transplant recipients, researchers assessed the long-term risk associated with this compound levels concerning cardiovascular events. The findings indicated that higher this compound levels were linked to increased risks of MACE and all-cause mortality, emphasizing its role as a predictive biomarker for cardiovascular health .

Properties

CAS No.

2009-64-5

Molecular Formula

C9H11N5O4

Molecular Weight

258.18 g/mol

IUPAC Name

2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1

InChI Key

BMQYVXCPAOLZOK-NNFFBITRSA-N

SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O

Isomeric SMILES

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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